molecular formula C15H15BrN2O4 B13881064 Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate

Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate

Cat. No.: B13881064
M. Wt: 367.19 g/mol
InChI Key: WMYXAVAHUYIQEL-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromopyrimidine moiety attached to an ethyl ester group through an oxyphenoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate typically involves the reaction of 5-bromopyrimidine with a phenoxypropanoate derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with altered oxidation states, such as bromine being converted to a hydroxyl group.

    Reduction: Products with reduced functional groups, such as the ester being reduced to an alcohol.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to changes in cell behavior or viability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-bromopyrimidin-4-yl)acetate
  • Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate
  • N-[(4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]-2-dimethylaminobenzamide

Uniqueness

Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate is unique due to its specific oxyphenoxy linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15BrN2O4

Molecular Weight

367.19 g/mol

IUPAC Name

ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C15H15BrN2O4/c1-3-20-14(19)10(2)21-12-4-6-13(7-5-12)22-15-17-8-11(16)9-18-15/h4-10H,3H2,1-2H3

InChI Key

WMYXAVAHUYIQEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=N2)Br

Origin of Product

United States

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